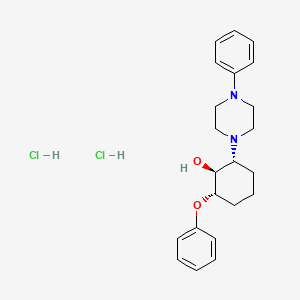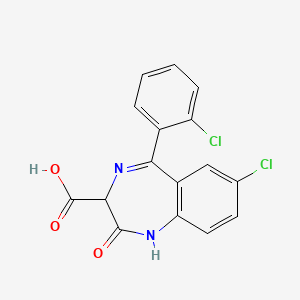
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- is a complex organic compound with a unique structure that includes a benzodioxan ring, a carboxylic acid group, and various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxan ring, introduction of the carboxylic acid group, and subsequent esterification. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, (E)-: This compound has a similar structure but with a chlorine substituent instead of a methoxy group.
1,3-Benzodioxan-2-carboxylic acid, 6-methyl-4-phenyl-, (E)-: This compound lacks the methoxy group, which may affect its properties and reactivity.
Uniqueness
1,3-Benzodioxan-2-carboxylic acid, 6-methoxy-4-methyl-4-phenyl-, methyl ester, (E)- is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets .
Propiedades
Número CAS |
86617-11-0 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
methyl (2S,4S)-6-methoxy-4-methyl-4-phenyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C18H18O5/c1-18(12-7-5-4-6-8-12)14-11-13(20-2)9-10-15(14)22-17(23-18)16(19)21-3/h4-11,17H,1-3H3/t17-,18-/m0/s1 |
Clave InChI |
NEKZMHIWRFGVBE-ROUUACIJSA-N |
SMILES isomérico |
C[C@@]1(C2=C(C=CC(=C2)OC)O[C@@H](O1)C(=O)OC)C3=CC=CC=C3 |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OC)OC(O1)C(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)


